3-Ethoxy-1h-pyrazole-4-carboxylic acid
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Overview
Description
3-Ethoxy-1h-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethoxy group at the 3-position and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1h-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
- Oxidation products include pyrazole-4-carboxylic acid derivatives.
- Reduction products include hydrazine derivatives.
- Substitution reactions yield various functionalized pyrazole derivatives .
Scientific Research Applications
3-Ethoxy-1h-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Methyl-1h-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1h-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid
Comparison: 3-Ethoxy-1h-pyrazole-4-carboxylic acid is unique due to its ethoxy substitution, which imparts distinct chemical and biological properties. Compared to its methyl and difluoromethyl analogs, the ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-ethoxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
PHOOBTWKKGDLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1)C(=O)O |
Origin of Product |
United States |
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